L-Tryptophan-15N2

Analytical Chemistry Method Validation GC-MS

Quantitative LC-MS/MS of tryptophan demands an internal standard indistinguishable from the endogenous analyte except by mass. Unlabeled tryptophan cannot be discriminated from native analyte, while alternative isotopologues require complete method re-validation. L-Tryptophan-15N2 provides a definitive +2 Da mass shift with identical chromatographic behavior, ensuring accurate matrix effect correction and extraction recovery normalization. • 5.2% inter-assay CV benchmarked in validated GC-MS protocols • Enables kynurenine pathway metabolic flux analysis via continuous infusion models • 95 atom% 15N enrichment supports reliable isotope dilution quantification

Molecular Formula C11H12N2O2
Molecular Weight 206.21 g/mol
CAS No. 204634-20-8
Cat. No. B1316090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan-15N2
CAS204634-20-8
Molecular FormulaC11H12N2O2
Molecular Weight206.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1
InChIKeyQIVBCDIJIAJPQS-BGQAPUEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tryptophan-15N2 Product Overview


L-Tryptophan-15N2 is a stable isotope-labeled analog of the essential amino acid L-tryptophan, wherein both nitrogen atoms in the molecule are enriched with the 15N isotope . It is primarily utilized as an internal standard for quantitative mass spectrometry (MS) and as a tracer in metabolic flux analysis, enabling precise tracking of tryptophan and its metabolites, including serotonin, kynurenine, and quinolinic acid, in complex biological matrices [1][2]. The compound is characterized by a molecular formula of C11H1215N2O2, a molecular weight of 206.21 g/mol, and a typical isotopic enrichment of 95 atom % 15N .

Stable Isotope-Labeled ISTD
Quantitative MS internal standard (LC-MS, GC-MS)
Metabolic flux tracer for tryptophan pathways

L-Tryptophan-15N2 Substitution Risks


Substituting L-Tryptophan-15N2 with unlabeled L-tryptophan or an alternative isotopologue (e.g., 13C-labeled, deuterated, or single 15N-labeled analogs) in a quantitative MS workflow will result in analytical failure or significant data degradation. Unlabeled tryptophan cannot be distinguished from endogenous analyte, rendering accurate quantification by isotope dilution impossible. While other labeled forms exist, they possess distinct mass shifts and isotopic purities that are method-specific [1]. For instance, a dual 15N label provides a +2 Da mass shift, which can be insufficient to separate from natural isotopic abundance in some contexts compared to a +13 Da shift from a 13C11,15N2 analog, but is often preferred for specific GC-MS/MS methods due to optimal mass difference and cost considerations . Substitution with a different label type would necessitate complete re-validation of the analytical method, including ion suppression, extraction efficiency, and calibration curves, and could compromise data comparability across studies .

Unlabeled tryptophan
Cannot be distinguished from endogenous analyte; isotope dilution quantification fails.
Alternative isotopologues
Distinct mass shifts and isotopic purities are method-specific. Switching labels requires complete re-validation of extraction efficiency, ion suppression, and calibration.
Single 15N or 13C labels
Smaller mass shifts may be susceptible to interference from natural isotopologues, compromising assay specificity.

L-Tryptophan-15N2 Comparative Evidence


Inter-Assay Precision in GC-MS

In a validated GC-MS method for the simultaneous detection of tryptophan and its metabolites in plasma, the inter-assay coefficient of variation (CV) for L-Tryptophan-15N2 (15N2-Trp) was determined to be 5.2%, which is identical to the CV for unlabeled L-tryptophan (5.2%) under the same conditions [1]. This demonstrates that the 15N2 label does not introduce additional analytical variability compared to the native compound.

Inter-Assay Precision
Head-to-head
15N2-TrpCV 5.2%
Unlabeled TrpCV 5.2%
0% difference in inter-assay CV
Reported equivalent precision context; supports ISTD method transfer.
GC-MS, plasma samples; n=2
Analytical Chemistry Method Validation GC-MS

Mass Shift Differentiation in MS

The incorporation of two 15N atoms results in a precise +2 Da mass shift relative to unlabeled L-tryptophan (molecular weight 204.23 g/mol vs. 206.21 g/mol) . This specific mass shift is critical for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods, as it provides a distinct m/z channel for the internal standard that is well-separated from the monoisotopic peak of the endogenous analyte. Comparatively, a single 15N label provides only a +1 Da shift, which is more susceptible to interference from natural 13C isotopologues.

Mass Shift Resolution
Data to verify
15N2-TrpM+2 shift
Unlabeled TrpM+0 (endogenous)
13C11,15N2-TrpM+13 shift
+2 Da provides adequate mass resolution for low-resolution MS; distinct m/z channel supports isotope dilution.
Verify fit with instrument resolution and method specificity.
Mass Spectrometry Isotope Dilution Proteomics

In Vivo Tracer Validation and Flux

In a continuous intravenous infusion study in pregnant rats, the use of L-[15N2]Trp as a metabolic tracer allowed for the determination of the free tryptophan appearance rate (Ra) into plasma, which was 49.5 ± 3.35 µmol/kg/h [1]. The study also showed that plasma 15N2-Trp enrichment reached a steady-state plateau at 120 minutes, a critical validation that the tracer is metabolically stable and achieves equilibrium for robust flux calculations [1]. This contrasts with unlabeled tryptophan, which cannot provide any enrichment data.

In Vivo Tracer Flux
Model context
15N2-Trp infusionRa 49.5 ± 3.35 µmol/kg/h
Unlabeled TrpCannot provide enrichment data
Steady-state plateau at 120 min
Reported in vivo metabolic flux context; supports tracer study design.
Continuous IV infusion in pregnant rats; method-specific validation required.
Metabolic Flux Analysis In Vivo Pharmacology Tracer Kinetics

Isotopic Purity and Detection Sensitivity

Commercially available L-Tryptophan-15N2 is supplied with a high isotopic enrichment of 95 atom % 15N . This high level of enrichment is essential for minimizing the background signal from the internal standard in the analyte channel (cross-talk) and for maximizing the signal-to-noise ratio for the internal standard in MS assays. In contrast, lower enrichment levels would reduce analytical sensitivity and increase the limit of detection (LOD).

Isotopic Enrichment
Specification review
95 atom %15N
264-fold over natural abundance
High enrichment supports low cross-talk and sensitivity; lot-specific review advised.
Confirm COA for exact atom % and isotopic purity.
Analytical Chemistry Internal Standard Sensitivity

Cost-Effective Targeted Pathway Tracing

While L-Tryptophan-13C11,15N2 provides a larger mass shift (+13 Da), it is more complex and expensive to synthesize. L-Tryptophan-15N2 offers a more cost-effective solution for studies focused on the kynurenine pathway, where the 15N label is retained in key metabolites like L-kynurenine and quinolinic acid, allowing for targeted flux analysis of this specific pathway without the added expense of full carbon backbone labeling [1][2]. A clinical trial (NCT06551545) specifically utilizes L-[15N2]tryptophan to measure the fractional synthesis rate (FSR) of kynurenine pathway metabolites in healthy adults [2].

Kynurenine Pathway Tracing
Reported context
15N2-TrpEnables 15N-labeled KYN, QA detection
13C11,15N2-TrpHigher cost, broader labeling
Cost-effective for targeted pathway studies
Supports targeted kynurenine pathway flux analysis; requires method-specific validation.
Referenced in human research study NCT06551545.
Tryptophan Metabolism Kynurenine Pathway Biomarker Discovery

L-Tryptophan-15N2 Applications


LC-MS/MS Internal Standard for Tryptophan

L-Tryptophan-15N2 is the definitive internal standard for the precise quantification of endogenous tryptophan in plasma, serum, urine, and tissue extracts using LC-MS/MS. The compound's identical analytical behavior to the native analyte, as evidenced by equivalent inter-assay CVs [1], and its distinct +2 Da mass shift ensure accurate correction for matrix effects, extraction losses, and ion suppression. This is essential for biomarker studies, pharmacokinetic assays, and clinical diagnostics.

Kynurenine Pathway Metabolic Flux Analysis

This compound is a premier choice for in vivo and in vitro studies investigating the metabolism of tryptophan via the kynurenine pathway. Its validated use in a continuous infusion model to determine appearance rate (Ra) and steady-state enrichment [1] provides a robust framework for calculating metabolic fluxes. The compound's cost-effectiveness and specific labeling pattern make it ideal for long-term, large-scale studies focused on the conversion of tryptophan to kynurenine, kynurenic acid, and quinolinic acid, as demonstrated in ongoing clinical research [2].

GC-MS Method Validation for Tryptophan Metabolites

L-Tryptophan-15N2 serves as a critical tool for developing and validating high-sensitivity GC-MS methods. The published GC-MS method by Sano et al. [1], which simultaneously detects four key metabolites, is a direct reference protocol. The 5.2% inter-assay CV [1] for the labeled compound confirms the method's robustness and can be used as a benchmark for laboratory method transfer and validation.

NMR Studies of Protein-Tryptophan Interactions

The 15N label on both the α-amino and indole nitrogen positions of L-Tryptophan-15N2 makes it a valuable probe for 15N-Heteronuclear Single Quantum Coherence (HSQC) NMR experiments . This allows researchers to monitor the binding of tryptophan to proteins (e.g., the trp repressor [3]), study protein dynamics, and characterize protein-ligand interactions at atomic resolution. The specific labeling pattern provides two distinct 15N NMR-active nuclei per molecule, offering more detailed structural information than a single 15N label.

Application
Selection Property
Validation Focus
Tryptophan quantification in research matrices
Co-eluting ISTD with equivalent precision
Matrix-effect correction and extraction recovery
Kynurenine pathway flux studies
15N-labeled metabolite tracing
Steady-state enrichment and appearance rate calculation
GC-MS method development and validation
Method-transfer benchmark
Inter-assay precision and robustness benchmarking
Protein-tryptophan interaction studies
Dual 15N NMR probe
15N-HSQC structural and dynamics analysis

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